6-Chloro-3-methoxypyridazine-4-carboxamide
Overview
Description
6-Chloro-3-methoxypyridazine-4-carboxamide is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chlorine atom at position 6, a methoxy group at position 3, and a carboxamide group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methoxypyridazine-4-carboxamide typically involves the chlorination of 3-methoxypyridazine followed by the introduction of the carboxamide group. One common method involves the reaction of 3-methoxypyridazine with thionyl chloride to introduce the chlorine atom at position 6. The resulting 6-chloro-3-methoxypyridazine is then reacted with ammonia or an amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and amination reactions under controlled conditions. These methods ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methoxypyridazine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of 6-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
6-Chloro-3-methoxypyridazine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methoxypyridazine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups contribute to its binding affinity and specificity. The carboxamide group can form hydrogen bonds with target proteins, enhancing its inhibitory effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methoxypyridazine: Lacks the carboxamide group, making it less versatile in certain applications.
6-Chloro-3-methoxypyridazine-4-carboxylate: Contains an ester group instead of a carboxamide, affecting its reactivity and solubility.
Pyridazine and Pyridazinone Derivatives: These compounds share the pyridazine core but differ in their substituents and functional groups, leading to varied biological activities and applications.
Uniqueness
6-Chloro-3-methoxypyridazine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboxamide group enhances its potential as a pharmacophore, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
6-chloro-3-methoxypyridazine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-6-3(5(8)11)2-4(7)9-10-6/h2H,1H3,(H2,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSNILXXZARXND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1C(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494819 | |
Record name | 6-Chloro-3-methoxypyridazine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34127-26-9 | |
Record name | 6-Chloro-3-methoxypyridazine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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